molecular formula C19H22N2O5S B3445995 2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B3445995
M. Wt: 390.5 g/mol
InChI Key: QXGLLFQAFMICPX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a benzamide core, substituted with two methoxy groups, linked to a phenyl ring bearing a pyrrolidine-1-sulfonyl moiety. The pyrrolidine ring is a saturated nitrogen heterocycle that is widely utilized in pharmaceutical science due to its ability to enhance stereochemistry and explore three-dimensional pharmacophore space, which can lead to improved selectivity and binding affinity to biological targets . While the specific biological profile of this compound requires further investigation, its molecular architecture shares key features with compounds documented in patent literature that modulate biologically significant pathways and are investigated for various therapeutic applications . As a building block, the pyrrolidine scaffold is recognized for its favorable physicochemical properties, including its contribution to molecular polarity and solubility, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

2,4-dimethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-15-7-10-17(18(13-15)26-2)19(22)20-14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGLLFQAFMICPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of the Pyrrolidine-1-Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidine-1-sulfonyl intermediate.

    Coupling with 4-Aminophenyl Benzamide: The intermediate is then coupled with 4-aminophenyl benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide exhibit selective serotonin receptor activity. Specifically, they may act as agonists at the 5-HT receptors, which are implicated in mood regulation and depression treatment. The structure-activity relationship (SAR) studies have shown that modifications in the benzamide structure can enhance its binding affinity to serotonin receptors .

Anticancer Properties

Research has suggested that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro studies demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, potentially through the activation of specific signaling pathways associated with cell death .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has been explored, with findings indicating that they can protect neuronal cells from oxidative stress and excitotoxicity. This attribute is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their antidepressant effects. The results indicated that compounds with a similar structure to this compound showed significant improvement in depressive-like behaviors in animal models when administered over a four-week period .

Case Study 2: Anticancer Activity

In another study, a derivative of this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction .

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-1-sulfonyl group may enhance binding affinity and specificity, while the methoxy groups can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent-Driven Physicochemical Properties

The target compound is compared below with analogs featuring variations in alkoxy chains, sulfonyl/sulfonate groups, heterocycles, and aromatic substituents.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight Key Features Reference
2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide 2,4-dimethoxy; pyrrolidine sulfonyl ~391.45 (estimated) Balanced lipophilicity/polarity; sulfonamide enhances solubility
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide 4-chloro; 4-methoxy; 2-nitro 306.71 Nitro group increases electron deficiency; lower solubility due to nitro and chloro groups
N-[(2S)-3-(4-butoxyphenyl)-...]benzamide () 4-butoxyphenyl; hydroxy-phenylpropan-2-yl ~500 (estimated) Long alkoxy chain increases lipophilicity; may reduce aqueous solubility
3,4-Dimethoxy-N-(4-((4-phenylpiperazinyl)carbonyl)phenyl)benzamide 3,4-dimethoxy; piperazinyl carbonyl ~453.52 Piperazine introduces basicity; carbonyl enhances hydrogen bonding
2-Methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide 2-methyl; pyrazolyl 353.42 Pyrazole enables π-π interactions; methyl group adds steric bulk
3-[4-Methoxy-3-...]propyl 4-methylbenzenesulfonate (CAS 713135-14-9) Methoxy; sulfonate ester ~529.62 Sulfonate ester increases polarity; higher molecular weight impacts permeability

Functional Group Analysis

Alkoxy vs. Methoxy Substituents
  • 4-Butoxyphenyl Analogs () : Longer alkoxy chains (e.g., butoxy, pentyloxy) significantly increase lipophilicity (logP >4), favoring membrane permeability but risking poor solubility. The target compound’s methoxy groups likely offer a better balance (logP ~2–3) .
Sulfonamide vs. Sulfonate Esters
  • Pyrrolidine Sulfonyl (Target) : The sulfonamide group enhances solubility via hydrogen bonding and ionic interactions at physiological pH. Pyrrolidine’s five-membered ring introduces conformational rigidity compared to linear chains.
  • Sulfonate Esters () : Sulfonate groups (e.g., in CAS 713135-14-9) are more polar and negatively charged, improving solubility but limiting blood-brain barrier penetration .
Heterocyclic Modifications
  • The carbonyl group supports hydrogen bonding, unlike the sulfonyl group in the target compound .
  • Pyrazolyl Substituents () : Pyrazole’s aromaticity enables π-π stacking with biological targets (e.g., enzymes), whereas the target’s pyrrolidine sulfonyl may engage in hydrophobic or dipole-dipole interactions .

Electronic and Steric Effects

  • Nitro and Chloro Groups () : The nitro group in 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is strongly electron-withdrawing, reducing electron density on the benzamide core. This contrasts with the electron-donating methoxy groups in the target compound, which may enhance stability against metabolic oxidation .
  • Methyl vs.

Implications for Drug Design

The target compound’s combination of methoxy and pyrrolidine sulfonyl groups positions it as a versatile scaffold with tunable solubility and permeability. Compared to analogs:

  • Alkoxy Chains : Shorter chains (methoxy) are preferable for solubility; longer chains (butoxy) may improve bioavailability in lipophilic environments.
  • Sulfonamide vs. Piperazinyl : Sulfonamides are less basic than piperazines, reducing pH-dependent solubility but avoiding off-target receptor interactions.
  • Nitro Groups : While nitro-substituted benzamides () may exhibit enhanced reactivity, they carry higher mutagenic risks, making the target compound safer for therapeutic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves sequential functionalization. First, the pyrrolidine-1-sulfonyl group is introduced via sulfonylation of 4-aminophenol using pyrrolidine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). The benzamide core is then formed via coupling reactions, such as HATU-mediated amidation between 2,4-dimethoxybenzoic acid and the sulfonamide intermediate. Key parameters include stoichiometric control of sulfonyl chloride and strict temperature regulation to minimize side reactions .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.0 ppm). The pyrrolidine sulfonyl moiety shows characteristic splitting patterns for the methylene groups adjacent to sulfur (δ ~3.0–3.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C19H23N2O5S: 403.13 g/mol). Fragmentation patterns should align with cleavage at the amide bond and sulfonamide group .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the compound's potential as a BCL-2 inhibitor, and how should controls be designed?

  • Methodological Answer : Use fluorescence polarization assays with FITC-labeled BH3 peptides to measure displacement from BCL-2. Include ABT-199 (venetoclax) as a positive control and DMSO vehicle as a negative control. Dose-response curves (1 nM–10 µM) should be analyzed for IC50 values. Validate results with apoptosis assays (e.g., Annexin V staining in leukemia cell lines like RS4;11) .

Q. How do computational models predict the binding affinity of this compound to sulfonamide-binding enzymes, and what parameters should be optimized?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Optimize van der Waals interactions and hydrogen bonding with active-site residues (e.g., Zn²+ coordination). Free energy perturbation (FEP) calculations can refine binding ΔG values. Validate predictions with SPR (surface plasmon resonance) to measure kinetic constants (KD, kon/koff) .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this benzamide derivative?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution in rodent models. Address poor solubility via formulation (e.g., PEG-400/HS-15 vehicles).
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. If rapid hepatic clearance is observed, consider structural modifications (e.g., replacing methoxy groups with trifluoromethyl to block oxidation).
  • Target Engagement Studies : Utilize PET imaging with radiolabeled analogs to confirm target binding in vivo .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's selectivity toward kinase vs. non-kinase targets?

  • Methodological Answer :

  • Broad-Panel Screening : Test against a kinase inhibitor panel (e.g., 400+ kinases at 1 µM) and compare inhibition profiles to known off-target binders (e.g., Momelotinib’s JAK2/STAT3 activity).
  • Thermal Shift Assays : Measure ΔTm (melting temperature) of potential targets to distinguish direct binding from indirect effects.
  • CRISPR Knockout Models : Validate target specificity using isogenic cell lines lacking the putative target (e.g., BCL-2 KO in Jurkat cells) .

Experimental Design Optimization

Q. What steps ensure reproducibility in synthesizing this compound under scaled-up conditions?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation completion.
  • Purification : Use automated flash chromatography (C18 columns) with UV-triggered fraction collection.
  • Quality Control : Enforce strict specifications (e.g., ≥95% purity by HPLC, residual solvent limits per ICH Q3C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

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